7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Conformational Analysis Isoflavone SAR Receptor Binding

7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS 70894-40-5) is a fully synthetic methoxyisoflavone characterized by a 2-methyl-4H-chromen-4-one core substituted with methoxy groups at the 7- and 4′-positions. Its molecular formula is C₁₈H₁₆O₄ with a molecular weight of 296.32 g/mol.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 70894-40-5
Cat. No. B5671100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
CAS70894-40-5
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16O4/c1-11-17(12-4-6-13(20-2)7-5-12)18(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3
InChIKeyQHMHKLMWWCUVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS 70894-40-5): Structural & Physicochemical Baseline for Research Procurement


7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS 70894-40-5) is a fully synthetic methoxyisoflavone characterized by a 2-methyl-4H-chromen-4-one core substituted with methoxy groups at the 7- and 4′-positions . Its molecular formula is C₁₈H₁₆O₄ with a molecular weight of 296.32 g/mol . The compound belongs to the broader class of methylated isoflavonoids, but is distinguished from common dietary isoflavones (e.g., daidzein, genistein) by the absence of free hydroxyl groups and the presence of a 2-methyl substituent—a modification known to alter planarity, metabolic stability, and receptor interaction profiles relative to non-methylated or monomethylated analogs [1]. It is available commercially in small quantities (e.g., 10 mg scale) as a rare chemical tool for early discovery research, with typical purity specifications of 95% .

Why 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one Cannot Be Replaced by Common Isoflavones: The 2-Methyl Differentiator


Procurement of a generic isoflavone scaffold (e.g., 4′,7-dimethoxyisoflavone or daidzein) in place of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one introduces risk of experimental failure due to the critical 2-methyl substituent. This methyl group fundamentally alters the dihedral angle between the benzopyrone core and the 3-phenyl ring, breaking coplanarity [1]. Published SAR studies on methylated flavones and isoflavones demonstrate that 7-methoxy substitution alone confers high hepatic metabolic resistance and oral absorption, but the additional 2-methyl group can further modulate interactions with cytochrome P450 enzymes, including aromatase (CYP19), in ways not predictable from the 2-des-methyl analog [2][3]. Substitution with a non-methylated isoflavone therefore constitutes a different chemical probe with distinct binding geometries, metabolic half-life, and selectivity profile. This guide provides the specific quantitative evidence required to justify procurement of the 2-methylated compound over its closest in-class analogs.

Quantitative Differentiation Evidence: 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one vs. Closest Analogs


Structural Uniqueness: The 2-Methyl Group as a Conformational Switch vs. 4′,7-Dimethoxyisoflavone

The target compound is a 2-methylisoflavone, whereas 4′,7-dimethoxyisoflavone (CAS 1157-39-7) is the direct 2-des-methyl analog. The introduction of the 2-methyl group forces the benzopyrone and 3-phenyl rings out of plane, increasing the dihedral angle from a near-planar arrangement to approximately 50–60°, as established for 2-methylisoflavones [1]. This conformational change directly impacts the shape complementarity with estrogen receptor (ER) ligand-binding pockets and aromatase active sites. In the absence of head-to-head biological data, this established conformational difference at the molecular level justifies the selection of the 2-methylated compound when investigating sterically constrained binding hypotheses.

Conformational Analysis Isoflavone SAR Receptor Binding

Predicted Lipophilicity Advantage: ACD/LogP Comparison vs. 4′,7-Dimethoxyisoflavone

The target compound exhibits an ACD/LogP of 4.03, as predicted by the Percepta platform . In comparison, the 2-des-methyl analog 4′,7-dimethoxyisoflavone has a reported experimental LogP of approximately 3.4 (cross-study comparable, ChemSpider prediction) or a predicted ACD/LogP near 3.6 [1]. The ~0.4–0.6 Log unit increase is attributable to the additional methyl group and indicates higher membrane permeability potential. While not a direct head-to-head measurement under identical conditions, this cross-study comparison suggests that the 2-methylated compound will partition more favorably into lipid environments, which may be desirable for intracellular target engagement.

Lipophilicity ADME Prediction Membrane Permeability

Purity Specification: Minimum 95% vs. Unspecified Purity in Unvalidated Batches

Commercial suppliers such as AKSci specify a minimum purity of 95% for this compound (CAS 70894-40-5) . In contrast, other vendors list the compound without a publicly disclosed purity specification or as part of Sigma-Aldrich's AldrichCPR collection, where the manufacturer explicitly states that no analytical data is collected and the product is sold 'as-is' . For procurement decisions where batch-to-batch reproducibility and known purity are essential (e.g., quantitative pharmacology assays), the documented 95% purity specification provides a baseline quality metric that is absent in alternative sources.

Quality Control Analytical Chemistry Procurement Specification

Lack of Direct Biological Comparator Data: An Evidence Gap Statement

A comprehensive search of PubMed, Google Scholar, and patent databases as of May 2026 yielded no primary research articles or patents that directly compare the biological activity (e.g., IC₅₀, EC₅₀, Kd) of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one against a named structural analog under identical assay conditions. The compound is listed in chemical libraries (e.g., ZINC00189910) and is available from specialist rare-chemical suppliers, indicating its role as a screening library member rather than a well-characterized lead compound. All differentiation claims above are therefore based on structural, physicochemical, and class-level inferences rather than on direct head-to-head biological performance data. Users requiring validated target engagement data must commission custom head-to-head profiling or rely on in silico predictions.

Data Transparency Procurement Risk Assay Development

Recommended Application Scenarios for 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one Based on Differentiation Evidence


Chemical Probe for Investigating 2-Methyl-Isoflavone Conformational Effects on CYP19 (Aromatase) Inhibition

Based on the established class-level evidence that 7-methoxyflavones are potent aromatase inhibitors [1] and the conformational uniqueness conferred by the 2-methyl group [2], this compound serves as a structurally differentiated chemical probe to test whether non-planar 2-methylisoflavones retain or improve inhibitory activity against aromatase relative to the planar 4′,7-dimethoxyisoflavone. The predicted higher LogP (4.03 vs. ~3.6) further supports its use in cell-based aromatase assays where membrane permeability is limiting .

Estrogen Receptor (ER) Stereoelectronic SAR Tool: Exploring Non-Planar Ligands

2-Methylisoflavones adopt a non-planar conformation (dihedral angle ~50–60°) that is sterically incompatible with the classical planar pharmacophore of ER ligands [2]. Researchers studying ER subtype selectivity or antagonism can use this compound to test the hypothesis that enforced non-planarity alters the ERα/ERβ binding ratio or induces a unique helix-12 positioning, compared to the planar agonist 4′,7-dimethoxyisoflavone. This application is directly derived from the conformational evidence established in Section 3.

Metabolic Stability Benchmark in Methylated Flavonoid Panels

Methylated flavonoids at the 7-position are known to possess high hepatic metabolic stability [1]. The target compound, bearing an additional 2-methyl group, can be included in in vitro metabolic stability panels (e.g., human liver microsomes, hepatocytes) to quantify the incremental effect of the 2-methyl substituent on intrinsic clearance (CLint) relative to 7-methoxyflavone and 4′,7-dimethoxyisoflavone. This scenario exploits the quantitative LogP differentiation and the class-level metabolic stability inference.

Analytical Reference Standard for Isoflavone Library QC

With a defined minimum purity of 95% , this compound can serve as a retention-time marker and purity reference in HPLC-UV or LC-MS quality control of isoflavonoid screening libraries. Its distinct m/z (296.32) and predicted retention behavior (LogP 4.03) differentiate it from common isoflavones, enabling co-injection experiments for library validation.

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